1-(Indane-5-sulfonyl)-pyrrolidine-2-carboxylic acid

Description

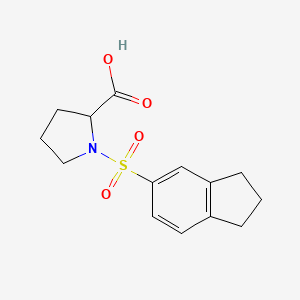

1-(Indane-5-sulfonyl)-pyrrolidine-2-carboxylic acid (CAS: 1008069-92-8) is a pyrrolidine-2-carboxylic acid derivative substituted with an indane-5-sulfonyl group. This compound is structurally characterized by a bicyclic indane system linked via a sulfonyl group to the nitrogen of the pyrrolidine ring, with a carboxylic acid moiety at the 2-position. Its molecular formula is C₁₄H₁₅NO₄S, and it is primarily used in research and development for exploring sulfonamide-based bioactive molecules .

Properties

IUPAC Name |

1-(2,3-dihydro-1H-inden-5-ylsulfonyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4S/c16-14(17)13-5-2-8-15(13)20(18,19)12-7-6-10-3-1-4-11(10)9-12/h6-7,9,13H,1-5,8H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKWFXMCMFQHSEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)S(=O)(=O)C2=CC3=C(CCC3)C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Indane-5-sulfonyl)-pyrrolidine-2-carboxylic acid can be synthesized through a multi-step process involving the following key steps:

Formation of Indane-5-sulfonyl Chloride: Indane-5-sulfonyl chloride is prepared by treating the sodium salt of 1H-indene-5-sulfonic acid with phosphorus pentachloride (PCl5) or by reacting 2,3-dihydro-1H-indene with chlorosulfuric acid at 0-15°C, followed by extraction with chloroform

Coupling with Pyrrolidine-2-carboxylic Acid: The indane-5-sulfonyl chloride is then reacted with pyrrolidine-2-carboxylic acid under basic conditions to form the desired product. The reaction typically involves the use of a base such as triethylamine or sodium hydroxide to facilitate the coupling reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This may include optimizing reaction conditions, using continuous flow reactors, and implementing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(Indane-5-sulfonyl)-pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can be used to convert the sulfonyl group to a sulfinyl or sulfhydryl group. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: The sulfonyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Amines, thiols

Major Products Formed:

Oxidation: Formation of sulfonic acids or sulfonates

Reduction: Formation of sulfinyl or sulfhydryl derivatives

Substitution: Formation of sulfonamide or sulfonate esters

Scientific Research Applications

1-(Indane-5-sulfonyl)-pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research, including:

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.

Biology: It serves as a probe to study enzyme mechanisms and protein-ligand interactions due to its unique structural features.

Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: It is utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 1-(Indane-5-sulfonyl)-pyrrolidine-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets. The indane and pyrrolidine rings contribute to the overall molecular stability and specificity of the compound.

Comparison with Similar Compounds

1-(Indolizin-2-ylcarbonyl)pyrrolidine (192) and 1-(Indolizin-2-ylcarbonyl)piperidine (193)

Structural Features :

- Compound 192 : Pyrrolidine ring linked to an indolizine-2-carbonyl group.

- Compound 193 : Piperidine ring substituted with an indolizine-2-carbonyl group.

Physicochemical Properties :

| Compound | Melting Point | Appearance | Molecular Formula |

|---|---|---|---|

| 192 | 104–105°C | Brownish oil | C₁₅H₁₄N₂O |

| 193 | 139–141°C | Yellow oil | C₁₆H₁₆N₂O |

Key Differences :

1-(2-Methylpropanoyl)pyrrolidine-2-Carboxylic Acid (CAS: 23500-16-5)

Structural Features :

- Pyrrolidine-2-carboxylic acid substituted with a 2-methylpropanoyl (isobutyryl) group.

Properties :

Comparison :

1-(5-Chloro-2-Methoxyphenyl)-5-Oxopyrrolidine-3-Carboxylic Acid (CAS: 63675-21-8)

Structural Features :

- Pyrrolidine-3-carboxylic acid with a 5-oxo group and a substituted phenyl ring (5-chloro-2-methoxy).

Properties :

- Molecular Formula: C₁₂H₁₂ClNO₄.

- Molecular Weight : 269.68 g/mol.

Comparison :

(2S,5R)-5-(2-Chlorophenyl)-1-(2′-Methoxy-[1,1′-Biphenyl]-4-Carbonyl)pyrrolidine-2-Carboxylic Acid

Structural Features :

- Chiral pyrrolidine-2-carboxylic acid with a biphenyl carbonyl group and 2-chlorophenyl substituent.

Properties :

- Stereochemistry : (2S,5R) configuration may influence biological target specificity.

Comparison :

- Complexity : The biphenyl system increases hydrophobicity, contrasting with the indane-sulfonyl group's balance of hydrophobicity and polarity.

1-(3-Mercapto-2-Methyl-Propionyl)clonidine (Pyrrolidine-2-Carboxylic Acid Analogue)

Structural Features :

- Pyrrolidine-2-carboxylic acid substituted with a mercapto and methylpropionyl group.

Bioactivity :

- Hypotensive effects linked to structural mimicry of clonidine.

Comparison :

- Functional Groups : The mercapto group introduces redox activity, absent in the sulfonyl-containing main compound.

Biological Activity

1-(Indane-5-sulfonyl)-pyrrolidine-2-carboxylic acid, a compound with notable structural features, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the following molecular formula: C12H13NO3S. The compound features a pyrrolidine ring attached to an indane sulfonyl group, which is integral to its biological activity.

Biological Activity

1. Mechanism of Action

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It is hypothesized that the sulfonyl group plays a critical role in modulating enzyme activity, potentially affecting various metabolic pathways.

2. Enzyme Inhibition

Research indicates that this compound may exhibit inhibitory effects on certain enzymes, particularly those involved in inflammatory processes. For example, it has been studied for its potential as an inhibitor of cyclooxygenase (COX) enzymes, which are crucial in the production of prostaglandins involved in inflammation.

3. Antioxidant Properties

In addition to enzyme inhibition, this compound has shown promising antioxidant properties. These properties are essential for mitigating oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders .

Case Studies

Several studies have investigated the biological effects of this compound:

- Study on Anti-inflammatory Effects : A study demonstrated that this compound significantly reduced inflammation markers in animal models of arthritis, suggesting its potential therapeutic application in inflammatory diseases .

- Neuroprotective Effects : Another study highlighted its neuroprotective effects against oxidative stress-induced neuronal damage, indicating potential applications in neurodegenerative disease treatment .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for 1-(Indane-5-sulfonyl)-pyrrolidine-2-carboxylic acid?

- Methodological Answer : Synthesis typically involves sulfonylation of pyrrolidine-2-carboxylic acid derivatives. For example:

Nitration/alkylation : Introduce functional groups to the indane core via nitration, followed by alkylation (e.g., using cyclopentylamine or phenyl groups) to build the sulfonyl-pyrrolidine scaffold .

Sulfonylation : React indane-5-sulfonyl chloride with pyrrolidine-2-carboxylic acid under basic conditions (e.g., triethylamine in anhydrous dichloromethane) to form the sulfonamide bond.

Purification : Use column chromatography (silica gel, eluting with ethyl acetate/hexane) and recrystallization (e.g., ethanol/water) to isolate the product. Monitor purity via HPLC or TLC .

Q. How can researchers characterize the structural and chemical properties of this compound?

- Methodological Answer :

- Spectroscopy :

- NMR (¹H, ¹³C, DEPT-135) to confirm substituent positions and stereochemistry.

- FT-IR to identify sulfonyl (S=O, ~1350–1150 cm⁻¹) and carboxylic acid (C=O, ~1700 cm⁻¹) groups .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation and fragmentation pattern analysis .

- X-ray Crystallography : If single crystals are obtainable, use diffraction data to resolve the 3D structure, particularly for confirming stereochemical outcomes .

Q. What are the stability considerations for this compound under laboratory storage conditions?

- Methodological Answer :

- Storage : Store at –20°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent hydrolysis or oxidation of the sulfonyl and carboxylic acid groups .

- Stability Tests : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to assess susceptibility to heat, moisture, and light .

Advanced Research Questions

Q. How can reaction intermediates and mechanistic pathways be elucidated during synthesis?

- Methodological Answer :

- Trapping Intermediates : Use quenching agents (e.g., methanol for acyl intermediates) or low-temperature reaction conditions to isolate transient species .

- Kinetic Studies : Monitor reaction progress via in-situ FT-IR or NMR to identify rate-determining steps (e.g., sulfonylation efficiency) .

- Computational Modeling : Employ DFT calculations (e.g., Gaussian 16) to model transition states and predict regioselectivity in sulfonylation steps .

Q. What strategies are used to evaluate the biological activity of this compound?

- Methodological Answer :

- In Vitro Assays :

- Enzyme Inhibition : Screen against target enzymes (e.g., proteases) using fluorogenic substrates to measure IC₅₀ values.

- Cellular Uptake : Use radiolabeled (³H/¹⁴C) analogs to quantify permeability in Caco-2 cell monolayers .

- Structure-Activity Relationship (SAR) : Synthesize analogs with modified indane or pyrrolidine moieties and compare bioactivity profiles .

Q. How can computational methods predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into active sites (e.g., COX-2 or kinases). Focus on sulfonyl and carboxylic acid interactions with catalytic residues .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational flexibility in aqueous environments .

- ADMET Prediction : Utilize SwissADME or ADMETLab 2.0 to forecast pharmacokinetic properties (e.g., logP, BBB permeability) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.